Brecanavir

描述

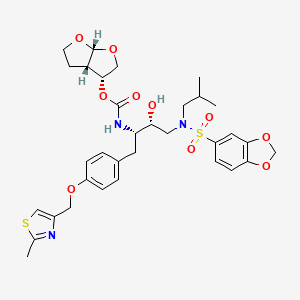

This compound is a tyrosyl-based arylsulfonamide inhibitor of human immunodeficiency virus (HIV) protease.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

HIV protease inhibito

属性

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N3O10S2/c1-20(2)14-36(48(39,40)25-8-9-29-30(13-25)45-19-44-29)15-28(37)27(35-33(38)46-31-17-43-32-26(31)10-11-41-32)12-22-4-6-24(7-5-22)42-16-23-18-47-21(3)34-23/h4-9,13,18,20,26-28,31-32,37H,10-12,14-17,19H2,1-3H3,(H,35,38)/t26-,27-,28+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORVRJNILJXMMG-OLNQLETPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)OC5COC6C5CCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185296 | |

| Record name | Brecanavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313682-08-5 | |

| Record name | Brecanavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313682-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brecanavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313682085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brecanavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brecanavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRECANAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E367I8C7FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of Brecanavir was discontinued due to insurmountable issues regarding its formulation, which prevented the consistent delivery of desired therapeutic drug levels in patients.[1] This document serves as a technical overview of its mechanism of action and preclinical/early clinical findings for scientific and research purposes.

Executive Summary

This compound (BCV, GW640385) is a potent, tyrosyl-based arylsulfonamide inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[2][3] As a member of the protease inhibitor (PI) class of antiretroviral drugs, its fundamental mechanism of action is the competitive inhibition of the HIV-1 aspartyl protease.[4][5] This enzyme is critical for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins, a process essential for the maturation of nascent virions into infectious particles.[3][4][6] By binding with exceptionally high affinity to the protease active site, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[4] Preclinical data demonstrated that this compound possesses sub-nanomolar potency against both wild-type and multi-drug resistant HIV-1 strains, exhibiting a significantly higher potency barrier to resistance than many other PIs available at the time of its development.[7][8]

Core Mechanism of Action: HIV-1 Protease Inhibition

The replication cycle of HIV-1 is a multi-stage process that relies on several key viral enzymes. One of the final and most critical stages is viral maturation, which is mediated by the HIV-1 protease.[6]

-

Polyprotein Synthesis: Following integration of viral DNA into the host genome, host cellular machinery transcribes and translates viral genes into large polyproteins, specifically Gag and Gag-Pol.[6]

-

Proteolytic Cleavage: The HIV-1 protease, itself a component of the Gag-Pol polyprotein, dimerizes and becomes active. It then cleaves the polyproteins at specific sites to release individual, functional structural proteins (like matrix and capsid) and viral enzymes (like reverse transcriptase, integrase, and protease itself).[3][6]

-

Viral Maturation: These newly liberated proteins assemble with viral RNA to form the mature, infectious core of a new virion, which can then infect other cells.[3]

This compound acts as a peptidomimetic competitive inhibitor. It is designed to mimic the transition state of the natural peptide substrates of the HIV-1 protease.[5] By occupying the enzyme's active site, it physically blocks the access of the Gag and Gag-Pol polyproteins, thereby halting the entire cleavage cascade. This leads to the budding of virions from the host cell that are structurally incomplete and functionally inert.

References

- 1. thebodypro.com [thebodypro.com]

- 2. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Discovery and Development of Brecanavir

Introduction

This compound (formerly GW640385 or VX-385) was an investigational, orally active, high-affinity HIV-1 protease inhibitor (PI) developed through a collaboration between GlaxoSmithKline and Vertex Pharmaceuticals.[1][2] As a novel tyrosyl-based arylsulfonamide, it demonstrated exceptional potency against both wild-type and multi-drug resistant strains of HIV-1 in preclinical studies.[3][4] Despite promising early clinical results, its development was ultimately halted due to significant challenges in creating a viable oral formulation.[5][6][7] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound.

Discovery and Rationale

The development of this compound came at a time when the emergence of HIV strains resistant to existing protease inhibitors was a major obstacle in the clinical management of HIV/AIDS.[8] This created a pressing need for new PIs with improved potency and a higher barrier to resistance. Researchers at GlaxoSmithKline focused on optimizing the arylsulfonamide scaffold of PIs, which led to the discovery of this compound.[3] This work resulted in a compound with an exceptionally high binding affinity for the wild-type HIV protease enzyme, with a Ki of 15 fM, making it significantly more potent than its predecessors like amprenavir and even the structurally similar darunavir.[3]

Mechanism of Action

Like other HIV protease inhibitors, this compound competitively inhibits the HIV-1 aspartyl protease.[1][5] This viral enzyme is crucial for the post-translational modification of the Gag and Gag-Pol polyproteins, which are precursor proteins that need to be cleaved into smaller, functional proteins for the assembly of mature, infectious virions.[1][5][9] By blocking this cleavage, this compound prevents the maturation of the virus, resulting in the production of immature, non-infectious viral particles.[1]

Preclinical Development

In Vitro Antiviral Activity

Preclinical assessments revealed that this compound possessed potent anti-HIV-1 activity in various cell culture assays.[3][4] It demonstrated 50% effective concentrations (EC50) in the sub-nanomolar range (0.2 to 0.53 nM) and was equally effective against HIV strains that use either the CXCR4 or CCR5 coreceptors.[3][4] Notably, in peripheral blood mononuclear cells (PBMCs), this compound was significantly more potent than other PIs tested, including amprenavir, nelfinavir, atazanavir, and the structurally related darunavir.[3]

Activity Against Resistant Strains

This compound showed a significant advantage against viruses from PI-experienced patients. In studies using recombinant viruses with mutations conferring resistance to other PIs, this compound maintained a low nanomolar 50% inhibitory concentration (IC50).[10] It exhibited a less than 5-fold increase in EC50 against 80% of patient isolates tested, demonstrating a greater mean in vitro potency than amprenavir, indinavir, lopinavir, atazanavir, tipranavir, and darunavir.[4]

Combination Studies and Serum Effect

When tested in combination with other antiretroviral agents, this compound showed synergistic activity with the nucleoside reverse transcriptase inhibitor (NRTI) stavudine and the non-nucleoside reverse transcriptase inhibitors (NNRTIs) nevirapine and delavirdine.[3][4] It demonstrated additive effects when combined with a wide range of other NRTIs and PIs.[3][4] The presence of 40% human serum was found to decrease its anti-HIV-1 activity by approximately 5.2-fold; however, even under these conditions, it maintained potent single-digit nanomolar EC50s.[3][4]

| Compound | Antiviral Activity (EC50 in nM) vs. HIV-1 IIIB in MT-4 Cells | Antiviral Activity (EC50 in nM) vs. HIV-1 Ba-L in PBMCs |

| This compound | 0.2 - 0.53[3] | ~0.03[11] |

| Amprenavir | >54[3] | ~3.9[3] |

| Atazanavir | N/A | ~0.3[3] |

| Darunavir | >2[3] | ~0.2[3] |

| Lopinavir | N/A | N/A |

| Nelfinavir | N/A | ~2.55[3] |

| Tipranavir | >170[3] | ~21.6[3] |

| Table 1: Comparative in vitro antiviral activity of this compound and other protease inhibitors. |

Clinical Development

Phase I Studies

The first-in-human, Phase I studies were designed to evaluate the safety, tolerability, and pharmacokinetics (PK) of single and repeat doses of this compound in healthy adult subjects.[10][12][13]

-

Without Ritonavir: When administered alone, this compound was readily absorbed, but the resulting plasma exposures were predicted to be insufficient to inhibit PI-resistant virus, likely due to high first-pass metabolism.[10][13]

-

With Ritonavir: Co-administration with ritonavir, a potent inhibitor of the CYP3A4 enzyme, dramatically increased this compound's bioavailability.[1] A single 300 mg dose of this compound with 100 mg of ritonavir increased the plasma area under the curve (AUC) and maximum concentration (Cmax) 26-fold and 11-fold, respectively.[10][13] Repeat-dose studies confirmed that twice-daily (q12h) regimens of this compound with ritonavir achieved steady-state trough concentrations that surpassed the target required to inhibit highly resistant HIV isolates.[12][14] The combination was generally well-tolerated, with the most common adverse events being headache and gastrointestinal disturbances.[10][12]

| This compound Dose | Ritonavir Dose | Parameter | Value |

| 300 mg (Single Dose) | None | Cmax (ng/mL) | 162 |

| AUC (ng·h/mL) | 338 | ||

| 300 mg (Single Dose) | 100 mg | Cmax (ng/mL) | 1790 |

| AUC (ng·h/mL) | 8840 | ||

| 300 mg (q12h, Day 15) | 100 mg | Cmax (ng/mL) | 3440 |

| AUC (ng·h/mL) | 22700 | ||

| Cτ (ng/mL) | 902 | ||

| Table 2: Summary of mean pharmacokinetic parameters of this compound from Phase I studies.[10][14] Cmax: Maximum Concentration, AUC: Area Under the Curve, Cτ: Trough Concentration. |

Phase II Studies

This compound advanced to Phase IIb clinical trials to assess its efficacy in HIV-1 infected patients.

-

Study HPR10006: This was an open-label, single-arm study in 31 HIV-1 infected patients (both PI-sensitive and PI-resistant) who received this compound/ritonavir 300mg/100mg twice daily with two NRTIs.[11][15][16] The results after 24 weeks were promising:

-

Study HPR20001 (STRIVE): This was a larger, dose-ranging study in heavily treatment-experienced patients with significant PI resistance.[17] Analysis of the baseline genotypes from this study confirmed that this compound had greater intrinsic antiviral activity and a lower median fold-change (FC) in resistance compared to most other PIs.[17]

| Study | Patient Population | Regimen | Primary Efficacy Endpoint (Week 24) |

| HPR10006 | 31 HIV-1 infected adults (PI-sensitive & resistant) | This compound/Ritonavir 300/100 mg BID + 2 NRTIs | 77% with HIV-1 RNA <50 copies/mL[15][16] |

| 81% with HIV-1 RNA <400 copies/mL[2] | |||

| Table 3: Summary of efficacy data from the Phase II HPR10006 study. |

Discontinuation of Development

In December 2006, GlaxoSmithKline announced the discontinuation of the clinical development program for this compound.[6][7][18] The decision was based on "insurmountable issues regarding formulation."[5][6] While the initial liquid formulation used in early trials was effective, the company was unable to develop a viable solid oral dosage form (like a tablet or capsule) that could consistently achieve the necessary therapeutic drug levels, particularly in the heavily treatment-experienced patient population it was intended for.[6][11][18]

Chemical Synthesis and Analogs

This compound, chemically known as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-[(2S,3R)-3-hydroxy-1-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}-4-[N-(2-methylpropyl)2H-1,3-benzodioxole-5-sulfonamido]butan-2-yl]carbamate, was synthesized by GlaxoSmithKline.[1][3] Further research explored the creation of highly deuterated analogs of this compound.[19] The goal of this research was to study the effect of deuterium incorporation on the drug's metabolic stability, potentially improving its pharmacokinetic profile by taking advantage of the kinetic isotope effect at sites of metabolic C-H bond breaking.[19]

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary and not fully available in public literature. However, the general methodologies can be described based on published studies.

-

In Vitro Antiviral Susceptibility Assays: The antiviral activity of this compound was typically assessed in cell-based assays. For example, MT-4 cells or human PBMCs were infected with laboratory strains of HIV-1 (like IIIB or Ba-L) or recombinant viruses containing protease genes from patient plasma.[3] The cells were then incubated with serial dilutions of the drug. After a set period, the level of viral replication was measured, often by quantifying p24 antigen production or reverse transcriptase activity. The EC50 was then calculated as the drug concentration required to inhibit viral replication by 50%.[3]

-

Drug Combination and Synergy Analysis: To assess the interaction between this compound and other antiretrovirals, checkerboard assays were performed.[3][8] Cells were treated with various concentrations of this compound and a second drug, both alone and in combination. The resulting data on viral inhibition were analyzed using mathematical models, such as the MacSynergy II program, to determine if the combination was synergistic, additive, or antagonistic.[3]

-

Pharmacokinetic Analysis: In clinical trials, blood samples were collected from subjects at multiple time points after drug administration.[10][14] Plasma concentrations of this compound (and ritonavir) were quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] These concentration-time data were then used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using noncompartmental analysis.[10]

Conclusion

This compound represented a significant achievement in structure-based drug design, emerging as one of the most potent HIV-1 protease inhibitors ever discovered in preclinical studies. It showed great promise with its sub-nanomolar activity against wild-type and highly resistant HIV strains and positive early clinical results. However, the story of this compound is also a stark reminder of the multifaceted challenges in drug development. Its ultimate failure was not due to a lack of potency or safety concerns in its initial trials, but to the critical and often underestimated hurdle of drug formulation. The inability to create a stable, consistently bioavailable oral dosage form prevented this powerful molecule from reaching the patients who could have benefited from it.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. GSK and Vertex Pharmaceuticals Announce Presentation of Data Supporting Development of Investigational HIV Protease Inhibitor this compound | Vertex Pharmaceuticals Newsroom [news.vrtx.com]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 6. GSK stops development of this compound | HIV i-Base [i-base.info]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-Dose Safety and Pharmacokinetics of this compound, a Novel Human Immunodeficiency Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Safety and pharmacokinetics of this compound, a novel human immunodeficiency virus type 1 protease inhibitor, following repeat administration with and without ritonavir in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Single-dose safety and pharmacokinetics of this compound, a novel human immunodeficiency virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety and Pharmacokinetics of this compound, a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, following Repeat Administration with and without Ritonavir in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preliminary safety and efficacy data of this compound, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound: new PI, resistance report from phase II study [natap.org]

- 18. thebodypro.com [thebodypro.com]

- 19. Synthesis and pharmacokinetic profile of highly deuterated this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brecanavir (GW640385), a tyrosyl-based arylsulfonamide, emerged as a highly potent, second-generation HIV-1 protease inhibitor.[1] Its development, a collaborative effort between GlaxoSmithKline and Vertex Pharmaceuticals, was ultimately discontinued in December 2006 due to challenges related to its formulation.[2][3] Despite its discontinuation for clinical use, this compound remains a subject of scientific interest due to its remarkable in vitro potency against both wild-type and protease inhibitor-resistant strains of HIV-1. This document provides a comprehensive technical guide to the chemical structure, properties, and reported experimental methodologies related to this compound.

Chemical Structure and Properties

This compound is a non-peptidic small molecule with a complex and highly specific chemical architecture designed for optimal binding to the active site of the HIV-1 protease.

IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate[1]

SMILES: CC1=NC(COC2=CC=C(C--INVALID-LINK--=O)--INVALID-LINK--CN(S(=O)(C5=CC=C6C(OCO6)=C5)=O)CC(C)C)C=C2)=CS1[4]

InChI Key: JORVRJNILJXMMG-OLNQLETPSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C33H41N3O10S2 | [1][4] |

| Molecular Weight | 703.82 g/mol | [1][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Not reported | |

| Water Solubility (predicted) | 0.0177 mg/mL | DrugBank |

| logP (predicted) | 3.7 | DrugBank |

| pKa (strongest acidic) | 13.18 | DrugBank |

| pKa (strongest basic) | 2.6 | DrugBank |

Solubility and Storage

| Solvent | Solubility | Notes | Source |

| DMSO | 17.6 mg/mL (25.01 mM) | Requires sonication and warming. | [4] |

| Storage (Solid) | -20°C, protect from light, stored under nitrogen | [4] | |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | Protect from light, stored under nitrogen. | [4] |

Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions as a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme critical for the viral life cycle. The HIV-1 protease is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. Inhibition of this process results in the production of immature, non-infectious virions.

The mechanism involves the high-affinity binding of this compound to the active site of the protease dimer, mimicking the transition state of the natural substrate. This binding is characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

Caption: Mechanism of Action of this compound on the HIV-1 Life Cycle.

Experimental Protocols

Synthesis of this compound (GW640385)

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, which is common for compounds developed within the pharmaceutical industry. However, a publication detailing the synthesis of highly deuterated analogs of this compound provides significant insights into the potential synthetic route. The synthesis is complex, involving multiple steps to construct the core structure and introduce the various functional groups. Researchers interested in the synthesis should refer to the work by Velthuisen et al. (2013) in the European Journal of Medicinal Chemistry for foundational methodologies.

In Vitro Antiviral Activity Assay (MT-4 Cell Assay)

The following is a generalized protocol for determining the in vitro antiviral efficacy of this compound based on published studies.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a cell-based assay.

Materials:

-

MT-4 cells (a human T-cell leukemia cell line)

-

HIV-1 viral stock (e.g., strain IIIB or HXB2)

-

This compound (GW640385) stock solution (in DMSO)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

96-well microtiter plates

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Microplate reader

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, harvest exponentially growing cells and adjust the cell density.

-

Compound Dilution: Prepare serial dilutions of this compound in culture medium in a 96-well plate. Include a "no drug" control (virus control) and a "no virus" control (cell control).

-

Infection: Add a predetermined amount of HIV-1 viral stock to the wells containing the diluted compound and to the virus control wells. Do not add virus to the cell control wells.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO2 to allow for viral replication and the induction of cytopathic effects.

-

Cell Viability Measurement:

-

Add MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS to a formazan product, resulting in a color change.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls.

-

The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Experimental Workflow for the In Vitro Antiviral Assay.

Pharmacokinetic Studies in Animal Models

Detailed protocols for the in vivo pharmacokinetic studies of this compound are not extensively published. However, standard procedures for evaluating the pharmacokinetics of HIV protease inhibitors in animal models (e.g., rats, dogs) typically involve the following steps:

-

Animal Dosing: Administration of this compound to the animal model via the desired route (e.g., oral gavage, intravenous injection).

-

Blood Sampling: Collection of blood samples at multiple time points post-dosing.

-

Plasma Preparation: Separation of plasma from the blood samples.

-

Drug Concentration Analysis: Quantification of this compound concentrations in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Parameter Calculation: Determination of key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

In Vitro Efficacy and Resistance Profile

This compound demonstrated exceptional potency in in vitro assays, with EC50 values in the sub-nanomolar to low nanomolar range against wild-type HIV-1.[1] A key advantage of this compound was its activity against a broad panel of HIV-1 isolates that were resistant to other protease inhibitors.

| Parameter | Value | Cell Line | Virus Strain | Source |

| EC50 (Wild-Type) | 0.2 - 0.53 nM | MT-4 | HIV-1 IIIB, HXB2 | [1] |

| Protein Binding Shift | 5.2-fold increase in EC50 in 40% human serum | MT-4 | HIV-1 HXB2 |

Conclusion

This compound (GW640385) represents a significant achievement in structure-based drug design, resulting in an HIV-1 protease inhibitor with outstanding in vitro potency and a favorable resistance profile. While formulation challenges ultimately halted its clinical development, the extensive preclinical data and the chemical scaffold of this compound continue to be of high value to researchers in the field of antiretroviral drug discovery. The information presented in this technical guide provides a detailed resource for understanding the chemical, biological, and experimental aspects of this potent antiviral compound.

References

- 1. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 2. abcam.cn [abcam.cn]

- 3. Synthesis and pharmacokinetic profile of highly deuterated this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brecanavir (formerly GW640385) is a potent, second-generation, non-peptidic protease inhibitor (PI) of human immunodeficiency virus type 1 (HIV-1).[1][2][3][4] Developed through a collaboration between Vertex Pharmaceuticals and GlaxoSmithKline, this compound was engineered to exhibit high affinity for the HIV-1 protease enzyme, including strains resistant to earlier PIs. This document provides a comprehensive technical guide on the in vitro antiviral activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. Although development was discontinued due to formulation challenges, the in vitro data for this compound remains a valuable reference for antiviral research.[5][6]

Core Antiviral Activity

This compound demonstrates sub-nanomolar to low nanomolar potency against wild-type HIV-1 in various cell culture assays.[1][2][3][4] Its mechanism of action involves competitively inhibiting the viral aspartyl protease, an enzyme crucial for cleaving the Gag-Pol polyprotein precursors into mature, functional viral proteins.[5][7] This inhibition results in the production of immature, non-infectious virions.[5][7]

Quantitative Antiviral Potency

The in vitro efficacy of this compound has been quantified across multiple studies and experimental conditions. The following tables summarize the key potency metrics.

| Assay Type | Cell Line/System | HIV-1 Strain | EC50 (nM) | Reference |

| Cell Culture Assay | Various | Wild-Type | 0.2 - 0.53 | [1][2][3][4] |

| PBMC Assay | Human PBMCs | Clinical Isolates | 0.03 (mean IC50) | [8][9] |

| MT-4 Cell Assay | MT-4 Cells | HXB2 | 0.66 (mean IC50) | [9] |

| Recombinant Virus Assay | Various | PI-Resistant Isolates | Variable (see Table 2) | [1][4] |

Table 1: Potency of this compound against Wild-Type HIV-1. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values highlight the sub-nanomolar to low nanomolar activity of this compound.

| Protease Inhibitor | Fold Change in EC50 (Median) | Reference |

| This compound | 5.9 | [9] |

| Amprenavir | 21 | [9] |

| Saquinavir | 29 | [9] |

| Nelfinavir | 59 | [9] |

| Lopinavir | 82 | [9] |

| Atazanavir | 69 | [9] |

| Tipranavir | 3.4 | [9] |

| Ritonavir | 162 | [9] |

Table 2: Comparative Activity of this compound against Protease Inhibitor-Resistant HIV-1 Isolates. The fold change (FC) in EC50 represents the factor by which the EC50 for a resistant strain is increased compared to a wild-type strain. This compound demonstrates a lower fold change than many other PIs, indicating retained activity against resistant viruses.[9] Notably, this compound exhibited a less than 5-fold increase in EC50 against 80% of patient isolates tested.[1][2][4]

Mechanism of Action: HIV-1 Protease Inhibition

This compound's primary target is the HIV-1 protease enzyme. The following diagram illustrates the role of this enzyme in the viral life cycle and the inhibitory action of this compound.

Caption: this compound inhibits HIV-1 protease, preventing the cleavage of Gag-Pol polyproteins.

In Vitro Combination Antiviral Activity

This compound has been evaluated in combination with other antiretroviral agents to assess potential synergistic, additive, or antagonistic effects.

| Drug Class | Antiretroviral Agent | Observed Interaction | Reference |

| NRTI | Stavudine | Synergistic | [1][2][3][4] |

| Zidovudine, Tenofovir, Didanosine, etc. | Additive | [1][2][3][4] | |

| NNRTI | Nevirapine, Delavirdine | Synergistic | [1][2][3][4] |

| Efavirenz | Additive | [1][2][3][4] | |

| PI | Amprenavir, Atazanavir, Indinavir, etc. | Additive | [1][2][3][4] |

Table 3: In Vitro Interactions of this compound with Other Antiretrovirals. This table summarizes the outcomes of combination studies, showing that this compound is compatible with a wide range of other anti-HIV drugs.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro antiviral data. Below are generalized protocols for common assays used to evaluate this compound.

General Workflow for In Vitro Antiviral Activity Assay

Caption: A typical workflow for assessing the in vitro antiviral activity of a compound.

MT-4 Cell Assay for Antiviral Activity and Cytotoxicity

-

Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well microtiter plates.

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Viral Infection: A predetermined amount of HIV-1 (e.g., HXB2 strain) is added to the wells containing cells and the test compound.

-

Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).

-

Quantification of Viral Activity: The extent of viral replication is determined by measuring the cytopathic effect (CPE) of the virus on the MT-4 cells. This is often done using a colorimetric assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures cell viability.[4]

-

Cytotoxicity Assessment: In parallel, the same concentrations of this compound are added to uninfected MT-4 cells to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: The EC50 is calculated as the concentration of this compound that inhibits viral CPE by 50%. The therapeutic index is then calculated as the ratio of CC50 to EC50.

Recombinant Virus Assay for Resistance Profiling

-

Vector Construction: Plasmids containing the protease gene from clinical HIV isolates are generated.

-

Virus Production: These plasmids are co-transfected with an HIV-1 genomic vector (lacking the protease gene) into a suitable cell line to produce recombinant viruses carrying the patient-derived protease sequences.

-

Antiviral Susceptibility Testing: The susceptibility of these recombinant viruses to this compound and other PIs is then tested, typically in a single-cycle infectivity assay.

-

Data Analysis: The EC50 values for the recombinant viruses are compared to the EC50 for a wild-type reference virus to determine the fold change in susceptibility.

Impact of Human Serum

The presence of human serum proteins can affect the in vitro activity of highly protein-bound drugs like this compound. Studies have shown that in the presence of up to 40% human serum, the anti-HIV-1 activity of this compound was reduced by approximately 5.2-fold.[1][2][3][4] Despite this, this compound maintained potent single-digit nanomolar EC50 values under these more physiologically relevant conditions.[1][2][3][4]

Conclusion

This compound exhibits exceptional in vitro potency against both wild-type and multi-drug resistant HIV-1 strains. Its high affinity for the HIV-1 protease, favorable combination profile with other antiretrovirals, and retained activity in the presence of human serum underscore its robust antiviral characteristics. While its clinical development was halted, the extensive in vitro data for this compound provides a valuable benchmark for the development of future protease inhibitors and a deeper understanding of the molecular interactions required to overcome antiviral resistance.

References

- 1. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound: new PI, resistance report from phase II study [natap.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brecanavir (BCV, formerly GW640385) is a potent, second-generation HIV-1 protease inhibitor (PI) characterized by its significant in vitro activity against both wild-type and multi-PI-resistant strains of HIV-1.[1][2][3] Its development, however, has highlighted challenges related to its pharmacokinetic profile, primarily its low oral bioavailability attributed to extensive first-pass metabolism.[4] This technical guide provides a comprehensive overview of the available in vitro pharmacokinetic and metabolism data for this compound, alongside detailed experimental protocols relevant to its preclinical assessment.

In Vitro Pharmacokinetic Profile of this compound

The in vitro pharmacokinetic properties of a drug candidate are critical for predicting its in vivo behavior. For this compound, these studies have been instrumental in understanding its metabolic liabilities and the necessity for pharmacokinetic enhancement.

Metabolic Stability

While specific quantitative data for the in vitro metabolic stability of this compound, such as its half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLMs) or hepatocytes, are not extensively available in the public domain, preclinical studies suggest that the compound undergoes rapid and extensive metabolism.[4] The investigation into deuterated analogs of this compound was undertaken to improve its metabolic stability, indicating that the parent molecule is susceptible to significant metabolic turnover.

Table 1: Summary of In Vitro Metabolic Stability Data for this compound

| Parameter | System | Value | Reference |

| Metabolic Stability | Human Liver Microsomes | High Clearance (Qualitative Assessment) | [4] |

| Primary Metabolic Route | CYP3A4-mediated oxidation | Major Contributor to First-Pass Metabolism | [5] |

Plasma Protein Binding

This compound exhibits high affinity for plasma proteins, a common characteristic among HIV protease inhibitors.

Table 2: In Vitro Plasma Protein Binding of this compound

| Parameter | Matrix | Value | Reference |

| Protein Binding (%) | Human Serum | ~98% |

The high degree of protein binding can influence the drug's distribution and the concentration of unbound, pharmacologically active drug available to exert its antiviral effect.

Cytochrome P450 (CYP) Inhibition

As a substrate of CYP3A4, this compound's potential to inhibit various CYP isoforms is a crucial aspect of its drug-drug interaction profile. While specific IC50 or Ki values are not publicly detailed, its co-administration with ritonavir, a potent CYP3A4 inhibitor, is standard in clinical studies to boost its plasma concentrations, suggesting that this compound itself is a substrate and likely a modulator of this enzyme.[4][5]

Table 3: In Vitro Cytochrome P450 Inhibition Profile of this compound (Hypothetical)

| CYP Isoform | Inhibition Potential | Remarks |

| CYP3A4 | Substrate | This compound is primarily metabolized by CYP3A4. Its potential as an inhibitor has not been fully disclosed. |

| Other CYPs | Not Reported | Data on the inhibitory potential of this compound against other major CYP isoforms is not available. |

Experimental Protocols

The following sections detail standardized in vitro methodologies that are applied to characterize the pharmacokinetic and metabolic properties of compounds like this compound.

Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) and metabolic half-life (t½) of this compound in human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Pre-warm a suspension of HLMs in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the HLM suspension. The final concentration of this compound should be low (typically 1 µM) to ensure first-order kinetics.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a cold organic solvent (e.g., ACN) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k).

-

Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the percentage of this compound bound to plasma proteins.

Materials:

-

This compound

-

Human plasma

-

Phosphate buffered saline (PBS), pH 7.4

-

Equilibrium dialysis device (e.g., RED device)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of this compound and spike it into human plasma to achieve the desired final concentration.

-

Load the this compound-spiked plasma into the donor chamber of the equilibrium dialysis device.

-

Load PBS into the receiver chamber.

-

Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of this compound in both samples using LC-MS/MS.

-

Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

The percentage bound is calculated as (1 - fu) * 100.

CYP450 Inhibition Assay

Objective: To determine the IC50 of this compound for major human CYP450 isoforms.

Materials:

-

This compound

-

Pooled human liver microsomes

-

Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a series of concentrations of this compound.

-

In separate reactions for each CYP isoform, pre-incubate HLMs with each concentration of this compound at 37°C.

-

Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction with a cold organic solvent.

-

Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

-

Plot the percentage of inhibition of metabolite formation versus the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the CYP isoform activity.

References

- 1. Preliminary safety and efficacy data of this compound, a novel HIV-1 protease inhibitor: 24 week data from study HPR10006 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. go.drugbank.com [go.drugbank.com]

Introduction

Brecanavir (formerly GW640385 and VX-385) is a novel, high-affinity, tyrosyl-based arylsulfonamide human immunodeficiency virus type 1 (HIV-1) protease inhibitor (PI).[1][2] Developed by GlaxoSmithKline and Vertex Pharmaceuticals, preclinical studies revealed its potent in vitro activity against both wild-type and multi-PI-resistant strains of HIV-1.[3] this compound was noted for having sub-nanomolar potency, surpassing many PIs on the market at the time.[4] Despite its promising antiviral profile, the clinical development of this compound was discontinued in December 2006 due to insurmountable challenges in creating a formulation that could achieve the necessary therapeutic exposures in heavily treatment-experienced patients.[4][5][6]

This technical guide provides an in-depth summary of the core preclinical data for this compound, focusing on its mechanism of action, antiviral activity, resistance profile, pharmacokinetics, and associated experimental methodologies.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme critical for the viral life cycle.[5] The HIV protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[5][7]

By binding with high affinity to the active site of the protease, this compound blocks this cleavage process.[4] This inhibition results in the assembly of immature, non-infectious virions, thereby halting the spread of the infection.[5][7] this compound's binding affinity for the HIV protease was reported to be exceptionally high, at 15 fM, which is 10- to 100-fold higher than any other PI at the time.[4]

In Vitro Antiviral Activity

This compound demonstrated exceptionally potent and broad antiviral activity in a variety of in vitro assays against laboratory strains and clinical isolates of HIV-1.

Potency Against Wild-Type HIV-1

Preclinical assessments showed that this compound potently inhibited HIV-1 in cell culture, with 50% effective concentrations (EC50) in the sub-nanomolar to low nanomolar range.[1][2] It was equally effective against HIV strains that use either the CXCR4 or CCR5 coreceptors for entry.[1][2]

Table 1: In Vitro Antiviral Activity of this compound Against Wild-Type HIV-1 Strains

| Cell Line | Virus Strain | EC50 (nM) | Reference(s) |

|---|---|---|---|

| Various Cell Culture Assays | Wild-Type | 0.2 - 0.53 | [1][2] |

| Human PBMCs | HIV-1 Ba-L | ~0.03 |[1][4] |

Activity Against Protease Inhibitor-Resistant HIV-1

A key feature of this compound was its potent activity against viral isolates resistant to other PIs. In a study of 94 clinical isolates from PI-experienced patients, approximately 80% were fully susceptible to this compound (defined as a <5-fold change in EC50 compared to wild-type virus).[1] Against this panel of isolates, this compound showed significantly greater mean in vitro potency than amprenavir, indinavir, lopinavir, atazanavir, tipranavir, and darunavir.[1][2]

Table 2: Comparative Potency of this compound Against PI-Resistant Clinical Isolates

| Protease Inhibitor | Median IC50 (nM) | Fold Higher than this compound | Reference(s) |

|---|---|---|---|

| This compound | 0.5 | - | [8] |

| Amprenavir | 230 | ~460x | [8] |

| Lopinavir | 270 | ~540x | [8] |

| Saquinavir | 117 | ~234x | [8] |

| Ritonavir | 1700 | ~3400x | [8] |

| Nelfinavir | 340 | ~680x | [8] |

| Atazanavir | 74 | ~148x | [8] |

| Tipranavir | 250 | ~500x |[8] |

Effect of Human Serum

The presence of human serum proteins can reduce the effective concentration of highly protein-bound drugs. This compound is approximately 98% bound to serum proteins.[1] In vitro assays conducted in the presence of 40% human serum showed a 5.2-fold decrease in this compound's anti-HIV-1 activity.[1][2] However, even under these conditions, the drug maintained potent single-digit nanomolar EC50 values, retaining a potency advantage over other PIs.[1]

Combination Antiviral Activity

When tested in combination with other classes of antiretroviral drugs, this compound demonstrated additive or synergistic effects, with no antagonism observed. This profile is crucial for its potential use in combination antiretroviral therapy (cART).

Table 3: In Vitro Combination Activity of this compound

| Drug Class | Agent | Interaction | Reference(s) |

|---|---|---|---|

| NRTI | Stavudine | Synergistic | [1][2] |

| Zidovudine, Tenofovir, ddC, ddI, Adefovir, Abacavir, Lamivudine, Emtricitabine | Additive | [1][2] | |

| NNRTI | Nevirapine, Delavirdine | Synergistic | [1][2] |

| Efavirenz | Additive | [1][2] |

| PI | Indinavir, Lopinavir, Nelfinavir, Ritonavir, Amprenavir, Saquinavir, Atazanavir | Additive |[1][2] |

Resistance Profile

The development of drug resistance is a major challenge in HIV therapy. Preclinical studies analyzed the genetic mutations associated with reduced susceptibility to this compound.

Analysis of baseline genotypes from 119 highly PI-experienced patients in a Phase II study revealed a high prevalence of PI resistance-associated mutations (RAMs). The most common major RAMs were M46I/L (76%), V82A/F/S/T/L (63%), and L90M (62%).[8] Despite the presence of a mean of 3.2 major PI mutations per isolate, the median IC50 for this compound remained sub-nanomolar (0.5 nM).[8]

The median fold change (FC) in susceptibility for this compound was lower than for most other PIs tested, with the exception of Tipranavir.

Table 4: Median Fold Change (FC) in Susceptibility for PIs Against Resistant Isolates

| Protease Inhibitor | Median FC | Reference(s) |

|---|---|---|

| This compound | 5.9 | [8] |

| Amprenavir | 21 | [8] |

| Saquinavir | 29 | [8] |

| Nelfinavir | 59 | [8] |

| Ritonavir | 162 | [8] |

| Lopinavir | 82 | [8] |

| Atazanavir | 69 | [8] |

| Tipranavir | 3.4 |[8] |

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies are essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Animal Pharmacokinetics

Preclinical studies in animal models revealed that this compound has low intrinsic oral bioavailability, ranging from 0% to 30%.[3][7] This is a common characteristic for HIV PIs due to high first-pass metabolism in the gut and liver. This compound was identified as a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][7]

Coadministration with ritonavir, a potent inhibitor of CYP3A4, dramatically improved this compound's bioavailability in animals, increasing it to a range of 60% to 100%.[3][7] This "boosting" effect is a common strategy used to enhance the plasma concentrations of PIs.

Human Pharmacokinetics (Phase I)

While this guide focuses on preclinical data, early human PK studies inform the interpretation of animal data. In healthy subjects, single doses of this compound alone required over 1g to achieve target plasma concentrations.[3] However, when co-administered with 100 mg of ritonavir, a 300 mg dose of this compound resulted in an 11-fold increase in maximum concentration (Cmax) and a 26-fold increase in total exposure (AUC).[9] These results confirmed the necessity of ritonavir boosting for clinical development.[3][10]

Table 5: Key Pharmacokinetic Parameters of Ritonavir-Boosted this compound (Healthy Human Subjects, Repeat Dosing)

| BCV/RTV Dose (q12h) | Tmax (h, median) | Cmin (ng/mL, Day 15) | Accumulation Ratio | Reference(s) |

|---|---|---|---|---|

| 300mg / 100mg | 2.5 - 5.0 | >28 ng/mL | 1.84 - 4.93 | [10] |

| 600mg / 100mg | 2.5 - 5.0 | >28 ng/mL | 1.84 - 4.93 | [10] |

(Note: The target trough concentration of 28 ng/mL was estimated as the protein-binding corrected IC50 for highly resistant isolates)[9][10]

Preclinical Toxicology

Detailed preclinical toxicology reports for this compound are not extensively available in the public domain. However, data from early-phase human trials provide insight into its safety profile, which would have been supported by prior animal toxicology studies.[3] In single- and repeat-dose studies in healthy volunteers, this compound, both alone and with ritonavir, was generally well-tolerated.[3][10]

-

Adverse Events: No serious adverse events were reported in these early studies.[3][10] The most commonly reported drug-related adverse events were headache and gastrointestinal disturbances, which were often similar in nature to the placebo group.[3][10]

-

Clinical Laboratory Tests: No clinically concerning changes in hematology, chemistries (including liver function tests), or urinalysis were observed.[3][4]

These findings suggest that non-clinical toxicology studies in animals did not reveal any major safety signals that would have prevented its progression into human trials.

Experimental Protocols

The following sections describe the methodologies used in the key preclinical assessments of this compound.

In Vitro Antiviral Activity Assays

-

Modified MT-4 Cell Assay:

-

MT-4 cells (a human T-cell leukemia line) are seeded in 96-well microtiter plates.

-

The cells are infected with a laboratory strain of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of this compound.

-

After a defined incubation period (typically 5 days), cell viability is assessed to measure the cytopathic effect of the virus.

-

A colorimetric method, such as the MTS staining assay (e.g., CellTiter96), is used. The optical density is measured, which correlates with the number of viable cells.

-

The EC50 is calculated as the drug concentration that inhibits the HIV-induced cytopathic effect by 50%.[11]

-

-

HeLa-CD4 MAGI Antiviral Assay:

-

HeLa cells engineered to express the CD4 receptor and an HIV-1 LTR-driven β-galactosidase reporter gene are used.

-

Cells are infected with HIV-1 in the presence of varying concentrations of this compound.

-

Upon successful viral entry and Tat protein expression, the LTR is activated, leading to the production of β-galactosidase.

-

After incubation, the cells are fixed and stained for β-galactosidase activity (e.g., with X-gal), which turns infected cells blue.

-

The number of blue cells is counted to quantify infectivity, and the EC50 is determined.[11]

-

-

Assay in Human Peripheral Blood Mononuclear Cells (PBMCs):

-

PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA).

-

The stimulated cells are infected with an HIV-1 strain (e.g., the CCR5-tropic Ba-L strain).

-

The infected cells are cultured with serial dilutions of this compound.

-

After several days, the supernatant is collected and analyzed for viral replication, typically by measuring the amount of p24 antigen using an ELISA.

-

The EC50 is calculated as the drug concentration that inhibits p24 production by 50%.[1]

-

Combination Antiviral Activity Assay

A checkerboard assay format is used to assess drug interactions.

-

Two drugs (e.g., this compound and an NRTI) are serially diluted, one horizontally and the other vertically, across a 96-well plate.

-

Target cells are infected with HIV-1 and added to each well, resulting in a matrix of drug concentration combinations.

-

Following incubation, antiviral activity is measured as described above.

-

The data are analyzed using a mathematical model (e.g., MacSynergy II) to determine if the drug combination is synergistic, additive, or antagonistic.

Phenotypic Drug Susceptibility Assay

To test clinical isolates, a recombinant virus assay (e.g., PhenoSense) is commonly used.

-

The protease-coding region of the viral RNA is amplified from patient plasma samples via RT-PCR.

-

This patient-derived protease sequence is inserted into a standard HIV-1 laboratory clone that lacks its own protease gene and contains a luciferase reporter gene.

-

Recombinant virus stocks are generated by transfecting these constructs into host cells.

-

The susceptibility of these patient-specific recombinant viruses to this compound and other PIs is then tested in a single-replication cycle assay, with infectivity measured by luciferase activity.

-

The EC50 is calculated and compared to that of a wild-type reference virus to determine the fold change in susceptibility.

Protein Binding Assay

The extent of plasma protein binding is determined using equilibrium dialysis.

-

A semipermeable membrane separates a chamber containing this compound in buffer from a chamber containing plasma.

-

The system is incubated until equilibrium is reached, allowing the free (unbound) drug to distribute equally across the membrane.

-

The concentration of this compound is measured in both the buffer and plasma chambers.

-

The percentage of protein-bound drug is calculated from the difference between the total concentration in the plasma chamber and the free concentration in the buffer chamber.[9]

Conclusion

The preclinical data for this compound painted a compelling picture of a highly potent HIV-1 protease inhibitor with an excellent in vitro resistance profile and broad activity. It was significantly more potent than many contemporary PIs, especially against treatment-resistant viral strains.[1][2] Its pharmacokinetic profile, characterized by low oral bioavailability, necessitated co-administration with ritonavir, a well-established strategy for this drug class.[3] Early safety data from human volunteers were favorable.[10] Despite this strong preclinical and early clinical foundation, the development of this compound was ultimately halted due to the inability to create a viable drug formulation that could reliably deliver the high exposures needed for efficacy in highly treatment-experienced patient populations.[4][6] The case of this compound underscores the critical importance of formulation and drug delivery in the successful translation of a potent compound from the laboratory to the clinic.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In vitro antiviral activity of the novel, tyrosyl-based human immunodeficiency virus (HIV) type 1 protease inhibitor this compound (GW640385) in combination with other antiretrovirals and against a panel of protease inhibitor-resistant HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single-Dose Safety and Pharmacokinetics of this compound, a Novel Human Immunodeficiency Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]

- 6. thebodypro.com [thebodypro.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound: new PI, resistance report from phase II study [natap.org]

- 9. Safety and Pharmacokinetics of this compound, a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, following Repeat Administration with and without Ritonavir in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety and pharmacokinetics of this compound, a novel human immunodeficiency virus type 1 protease inhibitor, following repeat administration with and without ritonavir in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of Brecanavir (GW640385) was discontinued by GlaxoSmithKline (GSK) in December 2006 due to "insurmountable issues regarding formulation".[1][2][3] As a result, detailed public data on its solubility and stability are limited. This guide synthesizes the available information and outlines the general experimental protocols and pathways that would be relevant in the study of a similar compound, in line with standard pharmaceutical development practices.

Introduction to this compound

This compound is a potent, tyrosyl-based arylsulfonamide inhibitor of the human immunodeficiency virus (HIV) type 1 protease.[4][5] It demonstrated high in vitro potency against a wide range of HIV-1 strains, including those resistant to other protease inhibitors.[6][7] Despite its promising antiviral activity, its development was halted at Phase II due to the inability to create a viable oral dosage form that could consistently deliver the required therapeutic drug levels.[1][2] This challenge was primarily attributed to the molecule's inherent physicochemical properties, particularly its poor solubility.[8]

Solubility Profile of this compound

Comprehensive quantitative solubility data for this compound in various solvents and across a range of pH values is not publicly available. The discontinuation of its development has left a significant gap in the scientific literature regarding its fundamental physicochemical properties.

Known Solubility Information

The available information on this compound's solubility is largely qualitative. One study noted a limit of solubility of approximately 50 μM in the context of a specific cell-based assay.[7] A Phase I clinical trial utilized a 10 mg/mL solution in a specialized vehicle composed of a 50:40:10 mixture of tocopherol-polyethylene glycol succinate (TPGS), polyethylene glycol 400, and ethanol, highlighting the need for significant formulation efforts to achieve even moderate concentrations.[9]

General Experimental Protocol for Equilibrium Solubility Determination

While a specific protocol for this compound is unavailable, a standard equilibrium solubility study, as recommended by regulatory bodies like the World Health Organization (WHO) for the Biopharmaceutics Classification System (BCS), would be conducted as follows.[10][11]

Objective: To determine the equilibrium solubility of an active pharmaceutical ingredient (API) in aqueous media across a physiologically relevant pH range.

Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at a minimum of three pH values within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8).[11]

-

Sample Preparation: Add an excess amount of the API (in this case, this compound powder) to a known volume of each buffer in separate, sealed containers. The amount of API should be sufficient to ensure that a saturated solution is formed and an excess of solid remains.

-

Equilibration: Agitate the samples at a constant temperature, typically 37 ± 1 °C, for a predetermined period.[10] To establish equilibrium, samples should be taken at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved API reaches a plateau.[10]

-

Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE) or by centrifugation.[10]

-

Quantification: Analyze the concentration of the dissolved API in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

pH Measurement: Measure and record the final pH of the solution at the end of the experiment.[10]

The following DOT script visualizes a generalized workflow for this process.

Stability Profile of this compound

Detailed stability data and degradation pathways for this compound are not publicly documented. Stability testing is crucial for ensuring the safety, efficacy, and shelf-life of a drug substance. Commercial suppliers of this compound for research purposes recommend storing the powder at -20°C for up to 3 years and stock solutions in solvent at -80°C for up to 6 months, suggesting potential long-term instability under less stringent conditions.[4][12]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. While specific results for this compound are unavailable, a typical protocol involves exposing the API to a variety of stress conditions more severe than accelerated stability conditions.

Objective: To identify degradation pathways and develop stability-indicating analytical methods.

Typical Stress Conditions (as per ICH guidelines):

-

Acid Hydrolysis: Exposing the drug to acidic conditions (e.g., 0.1 N HCl) at elevated temperatures.

-

Base Hydrolysis: Exposing the drug to basic conditions (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidation: Treating the drug with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Heating the solid drug substance (e.g., at 80°C).[13]

-

Photostability: Exposing the drug to light sources as specified by ICH Q1B guidelines.

Following exposure, the samples are analyzed by a suitable technique, typically HPLC or LC-MS, to separate and identify any degradation products formed.

The following DOT script illustrates the logical relationship in a forced degradation study.

Conclusion

The case of this compound serves as a critical example in drug development where a compound with high therapeutic potential fails due to insurmountable physicochemical hurdles, primarily poor solubility and the associated formulation challenges. The lack of detailed public data on its solubility and stability underscores the proprietary nature of such information, especially for discontinued drug candidates. While this guide cannot provide specific quantitative data or established protocols for this compound, it offers a framework for understanding the types of studies that would have been conducted and remain essential for the development of any new chemical entity. The generalized workflows and methodologies presented here are standard within the pharmaceutical industry and serve as a robust guide for researchers working on compounds with similar challenges.

References

- 1. GSK stops development of this compound | HIV i-Base [i-base.info]

- 2. thebodypro.com [thebodypro.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. medkoo.com [medkoo.com]

- 6. In Vitro Antiviral Activity of the Novel, Tyrosyl-Based Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor this compound (GW640385) in Combination with Other Antiretrovirals and against a Panel of Protease Inhibitor-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. who.int [who.int]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Thermal stability and hydration behavior of ritonavir sulfate: A vibrational spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brecanavir (GW640385) is a potent, second-generation HIV-1 protease inhibitor that was under development by GlaxoSmithKline. Although its clinical development was discontinued due to formulation challenges, the synthetic route to this complex molecule remains a subject of interest for medicinal chemists and drug development professionals. This technical guide provides a detailed overview of the plausible synthetic pathways and purification methods for this compound, based on available scientific literature and patents concerning its structural components and analogous compounds.

Chemical Structure

The chemical structure of this compound is characterized by a central (1S,2R)-1-benzyl-2-hydroxy-3-aminopropyl core, an N-isobutyl sulfonamide group, a distinctive (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl carbamate moiety, and a 4-(benzo[d][1][2]dioxol-5-yloxy)benzamide group.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The molecule can be disconnected into three key fragments:

-

Fragment A: The chiral core, (2R,3S)-3-amino-1-phenyl-butan-2-ol.

-

Fragment B: The chiral ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

-

Fragment C: The aromatic side chain, 4-(benzo[d][1][2]dioxol-5-yloxy)benzoic acid.

-

Fragment D: The sulfonamide moiety precursor, N-isobutyl-N-(4-methoxy-3-((trimethylsilyl)oxy)phenyl)sulfamoyl chloride (a plausible precursor).

The synthesis would involve the sequential coupling of these fragments.

Synthesis of Key Intermediates

Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (Fragment B)

The synthesis of this chiral bicyclic ether is a critical part of the overall process and has been reported in the literature.[1][3] One effective method involves an asymmetric cycloaddition reaction.

Experimental Protocol:

-

[4+3] Cycloaddition: A Lewis acid-catalyzed asymmetric [4+3] cycloaddition between a chiral furan and an oxyallyl cation generated in situ from a dihaloketone.

-

Reduction: The resulting cycloadduct is then subjected to stereoselective reduction of the ketone functionality.

-

Cyclization: Subsequent intramolecular cyclization affords the desired hexahydrofuro[2,3-b]furan-3-ol.

-

Purification: Purification is typically achieved by column chromatography on silica gel.

| Step | Reagents and Conditions | Typical Yield (%) |

| Cycloaddition | Chiral furan, dihaloketone, Lewis acid (e.g., Sc(OTf)₃) | 60-70 |

| Reduction | NaBH₄, CeCl₃·7H₂O, MeOH | 85-95 |

| Cyclization | Acid or base catalysis | 70-80 |

Synthesis of 4-(benzo[d][1][2]dioxol-5-yloxy)benzoic acid (Fragment C)

This fragment can be synthesized via a nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

Williamson Ether Synthesis: Reaction of 4-hydroxybenzoic acid methyl ester with 5-bromobenzo[d][1][2]dioxole in the presence of a copper catalyst and a base.

-

Hydrolysis: Saponification of the resulting methyl ester to the carboxylic acid.

-

Purification: Recrystallization from a suitable solvent system like ethanol/water.

| Step | Reagents and Conditions | Typical Yield (%) |

| Ether Synthesis | 4-hydroxybenzoic acid methyl ester, 5-bromobenzo[d][1][2]dioxole, CuI, K₂CO₃, DMF | 75-85 |

| Hydrolysis | NaOH, MeOH/H₂O, reflux | 90-98 |

Final Assembly of this compound

The final assembly involves the coupling of the synthesized fragments.

Experimental Protocol:

-

Amide Coupling: The chiral amino alcohol core (Fragment A) is first coupled with the benzoic acid derivative (Fragment C) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

-

Sulfonamide Formation: The resulting intermediate is then reacted with the sulfonyl chloride precursor (Fragment D) to form the sulfonamide linkage.

-

Carbamate Formation: The final step is the coupling of the hydroxyl group of the core with the chiral furanol (Fragment B) to form the carbamate. This can be achieved by activating the alcohol of Fragment B as a chloroformate or by using a coupling reagent like carbonyldiimidazole (CDI).

-

Final Purification: The crude this compound is purified by preparative high-performance liquid chromatography (HPLC) to yield the final product of high purity.

| Step | Reagents and Conditions | Typical Yield (%) |

| Amide Coupling | Fragment A, Fragment C, HATU, DIPEA, DMF | 80-90 |

| Sulfonamide Formation | Intermediate from step 1, Fragment D, Pyridine | 60-70 |

| Carbamate Formation | Intermediate from step 2, Fragment B, CDI, CH₂Cl₂ | 50-60 |

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a logical workflow.

References

- 1. Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US11234985B2 - Antiviral therapy - Google Patents [patents.google.com]

- 3. Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brecanavir (also known as GW640385 or VX-385) is a potent, second-generation non-peptidic protease inhibitor (PI) of human immunodeficiency virus type 1 (HIV-1).[1][2][3] Developed through a collaboration between GlaxoSmithKline and Vertex Pharmaceuticals, this compound exhibited significant promise in preclinical and early clinical studies due to its high potency against both wild-type and multi-drug resistant HIV-1 strains.[1][4] Although its clinical development was halted due to formulation challenges, the extensive in vitro data and resistance profiling of this compound make it a valuable tool for HIV drug resistance research.[5]

These application notes provide a comprehensive overview of this compound's mechanism of action, its in vitro activity against resistant HIV-1, and detailed protocols for its use in drug resistance studies.

Mechanism of Action